molecular formula C12H18ClNO2 B1519523 4-[Ethyl(propyl)amino]benzoic acid hydrochloride CAS No. 1221724-08-8

4-[Ethyl(propyl)amino]benzoic acid hydrochloride

Cat. No.: B1519523
CAS No.: 1221724-08-8
M. Wt: 243.73 g/mol
InChI Key: KVYQVRAFLVXHOB-UHFFFAOYSA-N
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Description

4-[Ethyl(propyl)amino]benzoic acid hydrochloride is a synthetic organic compound that belongs to the class of aminobenzoic acids. It is often used in the fields of chemistry and biology for various research purposes due to its unique properties. The hydrochloride salt form enhances its solubility in water, making it more accessible for experimental use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl(propyl)amino]benzoic acid hydrochloride typically involves the following steps:

  • Starting materials: : The synthesis begins with commercially available benzoic acid.

  • Alkylation: : The benzoic acid undergoes alkylation with ethyl and propyl halides in the presence of a base to introduce the ethyl and propyl groups.

  • Amination: : The resulting intermediate is then subjected to amination using an appropriate amine source, such as ethylamine or propylamine.

  • Acidification: : The compound is finally acidified with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods generally involve similar steps but on a larger scale with optimized reaction conditions to enhance yield and purity. These methods may include:

  • Batch processing: : Reactions are carried out in large reactors with controlled temperatures and pressures.

  • Continuous flow processes: : Advanced methods that allow for continuous synthesis, increasing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 4-[Ethyl(propyl)amino]benzoic acid hydrochloride can undergo oxidation reactions, often resulting in the formation of quinones.

  • Reduction: : Reduction reactions may lead to the corresponding amines or alcohols, depending on the reducing agents used.

  • Substitution: : The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : Reagents such as bromine or chlorine can be used for halogenation, while nitro compounds can be introduced through nitration reactions.

Major Products

  • Oxidation products: : Quinones and other oxidized derivatives.

  • Reduction products: : Amines, alcohols, and other reduced species.

  • Substitution products: : Halogenated or nitrated derivatives, depending on the specific substitution reaction.

Scientific Research Applications

4-[Ethyl(propyl)amino]benzoic acid hydrochloride finds applications in various scientific research areas:

  • Chemistry: : Used as a building block for the synthesis of more complex organic molecules.

  • Biology: : Acts as a precursor or reagent in biochemical studies, including enzyme inhibition assays.

  • Medicine: : Investigated for potential therapeutic properties or as a model compound in drug design studies.

  • Industry: : Employed in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action depends on its interaction with biological molecules, such as proteins or enzymes. For instance, in biochemical studies, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects in various metabolic pathways, influencing cellular functions.

Comparison with Similar Compounds

4-[Ethyl(propyl)amino]benzoic acid hydrochloride can be compared to other similar aminobenzoic acid derivatives:

  • 4-Aminobenzoic acid: : Lacks the ethyl and propyl substituents, resulting in different chemical and biological properties.

  • 4-[Methyl(propyl)amino]benzoic acid: : Similar but with a methyl group instead of an ethyl group, which can influence its reactivity and interactions.

  • 4-[Ethyl(methyl)amino]benzoic acid: : Contains a methyl instead of a propyl group, leading to variations in its physicochemical properties.

Properties

IUPAC Name

4-[ethyl(propyl)amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-9-13(4-2)11-7-5-10(6-8-11)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYQVRAFLVXHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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